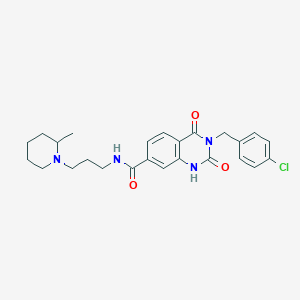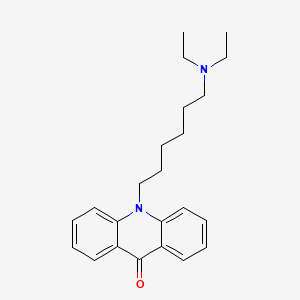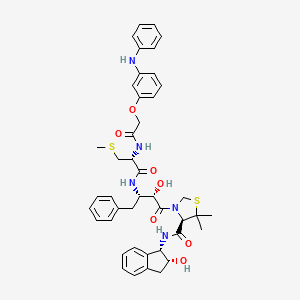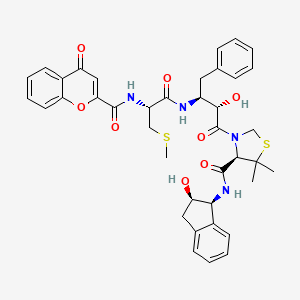
3-(4-chlorobenzyl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KKHT-20718 is a small molecular drug with the chemical formula C25H29ClN4O3. It is known for its role as an inhibitor of voltage-dependent T-type calcium channels, specifically targeting the alpha-1G subunit . This compound has been investigated for its potential therapeutic applications in various diseases, including epilepsy, hypertension, and pancreatic cancer .
Preparation Methods
The synthesis of KKHT-20718 involves several steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the indazole or aromatic core through cyclization reactions.
Functional group introduction: Various functional groups are introduced through substitution reactions, often using reagents like halides, amines, and alcohols.
Purification and isolation: The final compound is purified using techniques such as chromatography and recrystallization to obtain the desired purity and yield.
Industrial production methods for KKHT-20718 would likely involve scaling up these synthetic routes, optimizing reaction conditions to maximize yield and minimize impurities, and ensuring compliance with regulatory standards for pharmaceutical production.
Chemical Reactions Analysis
KKHT-20718 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of KKHT-20718 might yield a ketone or aldehyde derivative, while reduction might yield an alcohol derivative.
Scientific Research Applications
Chemistry: It is used as a model compound for studying the inhibition of voltage-dependent T-type calcium channels.
Biology: It is used in research to understand the role of calcium channels in cellular processes such as muscle contraction, hormone release, and gene expression.
Industry: It may be used in the development of new pharmaceuticals and as a tool for drug discovery.
Mechanism of Action
KKHT-20718 exerts its effects by inhibiting voltage-dependent T-type calcium channels, specifically targeting the alpha-1G subunit. These channels are involved in the entry of calcium ions into excitable cells, which is crucial for various calcium-dependent processes such as muscle contraction, hormone or neurotransmitter release, and gene expression . By inhibiting these channels, KKHT-20718 can modulate these processes, leading to its therapeutic effects.
Comparison with Similar Compounds
KKHT-20718 can be compared with other similar compounds that also target voltage-dependent T-type calcium channels. Some of these compounds include:
KKHT-11018: This compound has an IC50 value of 3380 nM and targets the same calcium channels.
KKHT-20818: This compound has an IC50 value of 1520 nM and also targets the same calcium channels.
KKHT-20918: This compound has an IC50 value of 1950 nM and targets the same calcium channels.
KKHT-20718 is unique due to its specific chemical structure and its particular efficacy in inhibiting the alpha-1G subunit of the calcium channels, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H29ClN4O3 |
|---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-[3-(2-methylpiperidin-1-yl)propyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H29ClN4O3/c1-17-5-2-3-13-29(17)14-4-12-27-23(31)19-8-11-21-22(15-19)28-25(33)30(24(21)32)16-18-6-9-20(26)10-7-18/h6-11,15,17H,2-5,12-14,16H2,1H3,(H,27,31)(H,28,33) |
InChI Key |
YMGCQAHDDYCKLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-hydroxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849823.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2R,3R)-4-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylsulfanylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10849827.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849831.png)
![(4R)-3-[(2S,3S)-3-[[2-(4-aminophenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849844.png)

![3-amino-5-[[(2S)-2-amino-3-[[(2S)-1-[[(2S)-1-[[(2S,3R)-4-(3-carboxyanilino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]carbamoyl]benzoic acid](/img/structure/B10849860.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849869.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849873.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-hydroxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849877.png)
![(4r)-3-[(2s,3s)-3-{[(2,6-Difluorophenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B10849878.png)
![(4r)-3-[(2s,3s)-3-{[(2,6-Dichlorophenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B10849884.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-methylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849894.png)
